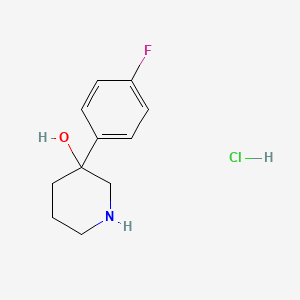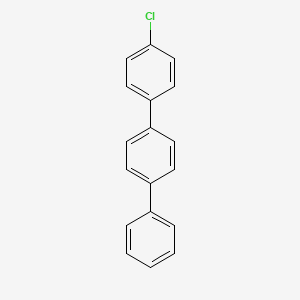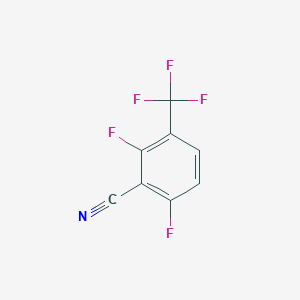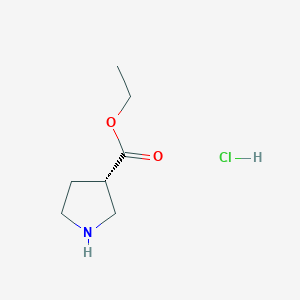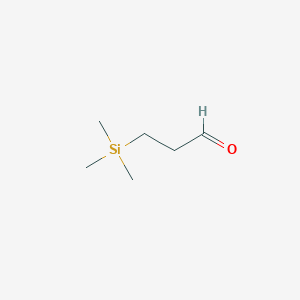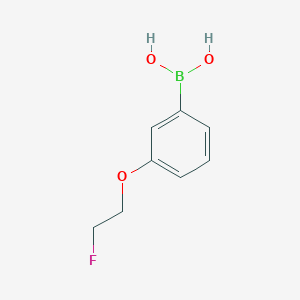
3-(2-氟乙氧基)苯硼酸
描述
3-(2-Fluoroethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The boron atom in these compounds is often involved in chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-(2-Fluoroethoxy)phenylboronic acid consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boronic acid group via a 2-fluoroethoxy group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including 3-(2-Fluoroethoxy)phenylboronic acid, are known to participate in various chemical reactions. They can react with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .Physical And Chemical Properties Analysis
3-(2-Fluoroethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 183.97 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Diagnostic Applications
Phenylboronic acid (PBA) derivatives, including “3-(2-Fluoroethoxy)phenylboronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical applications . For instance, it can be used in the development of diagnostic tools for detecting and monitoring diseases like diabetes, where blood sugar levels need to be regularly checked .
Therapeutic Applications
The reversible complex formation ability of PBA derivatives also has therapeutic applications . They can be used in drug delivery systems, where the drug is released in the body in response to specific triggers . For example, a drug could be designed to be released when it comes into contact with a certain type of sugar molecule .
Interaction with Sialic Acid
Research has shown that PBA derivatives can interact with sialic acid . This interaction opens up new possibilities for the development of drugs that target sialic acid, which is a component of many biological molecules and plays a key role in various biological processes .
Material Science Applications
“3-(2-Fluoroethoxy)phenylboronic acid” can be used in the development of new materials . For example, it can be incorporated into silica nanochannels to create a material that displays an apparent charge permselectivity .
Fluorescent Sensing
PBA derivatives can be used in the development of fluorescent sensors . These sensors can be used to detect the presence of certain molecules, such as sugars, in a sample .
Chemical Synthesis
“3-(2-Fluoroethoxy)phenylboronic acid” can be used in chemical synthesis . It can act as a reagent in various chemical reactions, enabling the synthesis of a wide range of chemical compounds .
安全和危害
未来方向
Boronic acids, including 3-(2-Fluoroethoxy)phenylboronic acid, are increasingly being used in diverse areas of research . They are particularly useful in the field of sensing due to their interactions with diols and strong Lewis bases . Future research may focus on expanding the applications of boronic acids in areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .
作用机制
Target of Action
3-(2-Fluoroethoxy)phenylboronic acid, hereafter referred to as the compound, is a type of organoboron compound It’s known that phenylboronic acids, a class of compounds to which our compound belongs, participate in numerous cross-coupling reactions, serving as a source of a phenyl group .
Mode of Action
The compound’s mode of action is likely related to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction . In these reactions, the compound can interact with its targets (other reactants) to form new bonds, resulting in the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Given its potential role in cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific reactants and conditions. The downstream effects would also depend on these factors and the specific biochemical context.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in cross-coupling reactions , the compound could contribute to the formation of new compounds at the molecular level, which could have various effects at the cellular level.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound is known to be stable under inert atmosphere and at temperatures between 2-8°C . Furthermore, the compound’s action and efficacy in cross-coupling reactions could be influenced by factors such as the presence of a catalyst and the pH of the environment .
属性
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCBJBQVSLCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCF)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262148 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096332-11-3 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




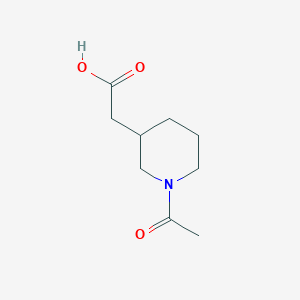
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)

